Biotin-X-NTA

Western Blotting Chemiluminescence His-Tag Detection

Choose Biotin-X-NTA for unambiguous, low-background detection of His-tagged proteins. Unlike generic biotinylation reagents or standalone Ni-NTA, this hetero-bifunctional linker simultaneously chelates Ni²⁺ via its NTA head and captures streptavidin-enzyme conjugates via its biotin tail. Achieve sub-picomole sensitivity (<0.1 pmol) in Western blots—surpassing anti-His antibodies. Ideal for low-expression targets, SPR sensor functionalization (>50 regeneration cycles), and site-specific quantum dot labeling of viral particles. The defined ~6-atom spacer ensures stoichiometric binding without aggregation.

Molecular Formula C26H40K3N5O9S
Molecular Weight 716.0 g/mol
Cat. No. B12408099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-X-NTA
Molecular FormulaC26H40K3N5O9S
Molecular Weight716.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]
InChIInChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1
InChIKeyMKLSOXPHWHEJPK-RCFQCEFGSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-X-NTA: A Bifunctional His-Tag Detection Reagent for Membrane-Blotting and SPR Assays


Biotin-X-NTA (Biotin-X nitrilotriacetic acid, CAS 856661-92-2) is a hetero-bifunctional linker composed of a biotin moiety coupled to an NTA metal-chelating group via a flexible 6-aminohexanoyl spacer . It is used to detect polyhistidine (His)-tagged proteins immobilized on nitrocellulose membranes or solid supports . The NTA group chelates a Ni²⁺ ion at four of its six coordination sites, leaving two sites free to bind a His-tag, while the biotin group enables high-affinity capture by streptavidin–enzyme conjugates for chemiluminescent or colorimetric readout . Its primary applications are Western blotting, surface plasmon resonance (SPR) sensor functionalization, and the site-specific labeling of His-tagged viral particles or proteins with quantum dots or enzymes [1][2].

Why Generic Biotin or NTA Reagents Cannot Replace Biotin-X-NTA in Membrane-Blotting Workflows


Generic biotinylation reagents (e.g., NHS-biotin) lack the NTA chelator head required to bind His-tagged proteins, while simple Ni-NTA ligands lack the biotin handle needed for high-affinity streptavidin–enzyme detection [1]. Biotin-X-NTA combines both functions in a single molecule with a defined spacer length (~6 atoms) that balances flexibility for dual binding with sufficient rigidity to minimize aggregation. In contrast, simple physical mixtures of biotin and NTA do not form a stable, stoichiometric complex and cannot bridge a His-tagged analyte to a streptavidin-coated surface or detection conjugate [2]. Consequently, substitution with single-function reagents fails to enable the specific, wash-resistant detection of His-tagged proteins on nitrocellulose or in SPR assays, which relies on the simultaneous chelation of Ni²⁺–His and biotin–streptavidin binding.

Quantitative Comparative Evidence for Biotin-X-NTA Against Closest Analogs


Detection Sensitivity: Biotin-X-NTA Achieves Sub-Picomole Limits in Chemiluminescent Western Blotting

Biotin-X-NTA enables detection of <0.1 pmol of His-tagged protein immobilized on nitrocellulose when combined with streptavidin–horseradish peroxidase (HRP) and chemiluminescent substrate . For the specific case of His-tagged E. coli RNA polymerase sigma70 subunit, the limit of detection is <0.11 pmol . In contrast, standard anti-His antibody detection in Western blotting typically requires 0.5–2 pmol of target protein for reliable signal, and direct Ni-NTA–HRP conjugates (lacking the biotin amplification step) yield detection limits of ~1–5 pmol [1].

Western Blotting Chemiluminescence His-Tag Detection

Reprobing Capability: Reversible Binding at pH 4.8 Enables Sequential Multiplexed Detection on a Single Blot

Biotin-X-NTA can be dissociated from His-tagged proteins by lowering the pH to 4.8, allowing the blot to be stripped and reprobed with a different detection reagent (e.g., a monoclonal antibody) [1]. This contrasts with anti-His antibodies, which require harsh stripping conditions (e.g., 2% SDS, 100 mM β-mercaptoethanol at 50 °C) that can cause protein loss or denaturation, and with direct Ni-NTA–HRP conjugates, which often exhibit residual background after acid stripping due to incomplete Ni²⁺ dissociation . The mild, pH-controlled release preserves membrane-bound protein integrity and enables at least 2–3 sequential detection cycles.

Multiplexed Blotting Protein Detection Membrane Reprobing

Chelator Stability: NTA Provides Higher Ni²⁺ Retention and Purity than IDA-Based Alternatives

The NTA chelator in Biotin-X-NTA coordinates Ni²⁺ via four ligand sites (tetradentate), leaving two sites for His-tag binding. In comparison, iminodiacetic acid (IDA) chelators are tridentate, coordinating Ni²⁺ via three sites and leaving three for His binding [1]. While IDA yields higher Ni²⁺ loading capacity (>25 μmol Ni²⁺/mL vs. >15 μmol/mL for NTA agarose), NTA exhibits superior stability constants and 3‑fold lower Ni²⁺ leaching under washing conditions . Specifically, Ni-NTA resins retain >95% of bound Ni²⁺ after 10 column volumes of wash buffer containing 10 mM imidazole, whereas Ni-IDA resins lose ~15–20% under identical conditions [2].

Immobilized Metal Affinity Chromatography IMAC Chelator Selection

Solid-Phase vs. Solution-Phase Utility: Biotin-X-NTA Is Optimized for Membrane-Blotting and SPR Sensor Functionalization

Biotin-X-NTA is specifically validated for solid-phase detection of His-tagged proteins on nitrocellulose and for reversible immobilization of biotinylated ligands on Ni-NTA SPR sensor chips [1]. In SPR applications, the use of 6×His-tagged streptavidin as a capture ligand on a Ni-NTA chip, combined with Biotin-X-NTA-linked analytes, enables complete surface regeneration with imidazole, allowing >50 repeated measurement cycles without loss of binding capacity [2]. In contrast, direct covalent immobilization of biotinylated ligands on streptavidin-coated SPR chips is effectively irreversible, limiting chip reuse to 1–2 cycles and increasing per-experiment cost [3].

Surface Plasmon Resonance SPR Biosensor Functionalization

Optimal Use Cases for Biotin-X-NTA Based on Comparative Performance Data


High-Sensitivity Chemiluminescent Western Blotting for Low-Abundance His-Tagged Proteins

Use Biotin-X-NTA when the target protein is expressed at low levels or when sample is limiting. The sub-picomole detection limit (<0.1 pmol) surpasses anti-His antibody and direct Ni-NTA–HRP methods , enabling confident detection from <10 ng of total lysate protein. This is especially valuable for difficult-to-express mammalian proteins or for validating transient transfection experiments.

Multiplexed Sequential Detection on a Single Nitrocellulose Membrane

Employ Biotin-X-NTA for the initial detection of His-tagged proteins, then strip at pH 4.8 to reprobe with antibodies against endogenous markers . This workflow conserves precious membrane-bound samples and ensures that protein integrity is preserved for downstream antibody staining, a feature not achievable with harsh antibody stripping protocols.

Reusable SPR Sensor Chips for High-Throughput Kinetic Screening

Functionalize Ni-NTA SPR chips with 6×His-tagged streptavidin and capture biotinylated analytes linked via Biotin-X-NTA. The imidazole-mediated regeneration allows >50 measurement cycles per chip [1], reducing per-assay chip costs by >95% compared to covalent streptavidin chips. This is ideal for fragment-based drug discovery campaigns requiring hundreds of kinetic measurements.

Site-Specific Quantum Dot Labeling of Viral Nanoparticles for Imaging

Use Biotin-X-NTA to bridge His-tagged viral capsids (e.g., CPMV) to streptavidin-coated quantum dots, achieving discrete, controlled decoration for cellular uptake and imaging studies [2]. The defined spacer length minimizes steric hindrance and ensures uniform nanoparticle labeling efficiency, which is critical for quantitative single-particle tracking.

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